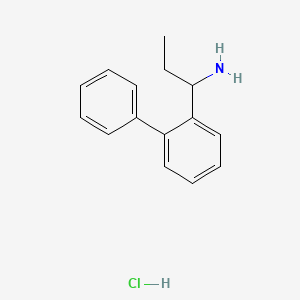
1-(2-Phenylphenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylphenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2219369-40-9 . It has a molecular weight of 247.77 . The compound is a primary amino compound and a member of benzenes and a phenylalkylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-2-15 (16)14-11-7-6-10-13 (14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Green Chemistry and Sustainable Materials
One study explores the use of phloretic acid, a renewable phenolic compound, as an alternative to traditional phenolation for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach facilitates the creation of bio-based materials with potential applications in various fields, showcasing the drive towards greener, more sustainable chemical processes (Trejo-Machin et al., 2017).
Drug Delivery Systems
A study on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine highlights the development of new pH- and thermo-responsive hydrogels for targeted drug delivery. These smart hydrogels demonstrate significant potential in improving drug bioavailability and sustain release, indicating a significant step forward in pharmaceutical applications (Karimi et al., 2018).
Corrosion Inhibition
Research on amine derivative compounds as corrosion inhibitors for mild steel in acidic medium showcases the potential of these compounds to protect industrial materials. Through a combination of experimental and computational studies, these compounds have demonstrated high efficiency in mitigating corrosion, offering valuable insights for the materials science field (Boughoues et al., 2020).
Chemical Synthesis and Characterization
Studies on the synthesis and characterization of various cathinones and their derivatives provide insights into the structural and chemical properties of these compounds. These investigations not only enhance our understanding of cathinones but also contribute to the development of analytical methods in forensic science (Nycz et al., 2011; Nycz et al., 2016).
High-Spin Polymers
A study on the preparation of polyphenylenevinylene with triarylamine pendant groups through the Gilch reaction demonstrates the creation of a durable aminium polyradical with unique electronic properties. This research opens new avenues for the development of high-spin organic polymers with potential applications in electronics and materials science (Kurata et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWYVAAOFWZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylphenyl)propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
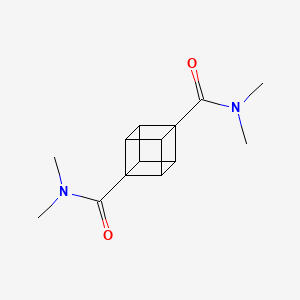
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
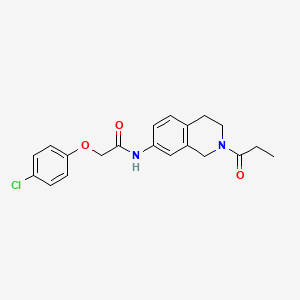
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)
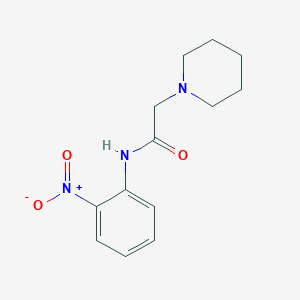
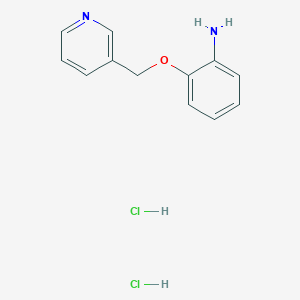
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

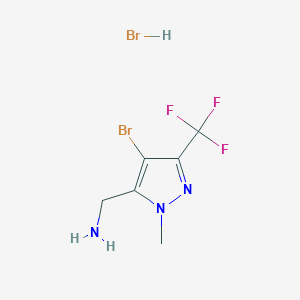
methanone](/img/structure/B2683823.png)